1-Penten-3-OL

Description

This compound is an alcohol.

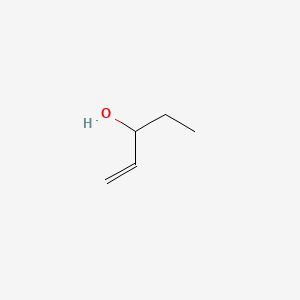

Structure

3D Structure

Properties

IUPAC Name |

pent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(6)4-2/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVMXWZXFBOANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862293 | |

| Record name | 1-Penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Colourless, mobile liquid; powerful, grassy-green odour | |

| Record name | 1-Penten-3-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19396 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Penten-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1082/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

114.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Penten-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

90.1 mg/mL at 25 °C, sparsely soluble in water; miscible in ether, Miscible at room temperature (in ethanol) | |

| Record name | 1-Penten-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Penten-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1082/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.831-0.837 | |

| Record name | 1-Penten-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1082/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

9.68 [mmHg] | |

| Record name | 1-Penten-3-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19396 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

616-25-1 | |

| Record name | 1-Penten-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Penten-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PENTEN-3-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Penten-3-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-1-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PENTEN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYU6Q1758M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Penten-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Penten-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Penten-3-ol is a secondary alcohol and a volatile organic compound with applications in the flavor and fragrance industries, as well as a versatile intermediate in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, structural information, spectroscopic data, and a detailed experimental protocol for its synthesis and characterization. Additionally, it explores the known biological context of this compound. While not implicated in specific human signaling pathways relevant to drug development, its role in biological systems as a plant volatile and a substrate for alcohol dehydrogenase is discussed.

Chemical Structure and Identification

This compound, also known as ethyl vinyl carbinol, is a five-carbon alcohol with a double bond between the first and second carbon atoms and a hydroxyl group on the third carbon.[1]

| Identifier | Value |

| IUPAC Name | pent-1-en-3-ol[2] |

| CAS Number | 616-25-1[2] |

| Molecular Formula | C5H10O[2] |

| SMILES | CCC(C=C)O[2] |

| InChI | InChI=1S/C5H10O/c1-3-5(6)4-2/h3,5-6H,1,4H2,2H3[2] |

| InChIKey | VHVMXWZXFBOANQ-UHFFFAOYSA-N[2] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 86.13 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Powerful, grassy-green | [2] |

| Boiling Point | 114-115 °C at 760 mmHg | [3][4] |

| Melting Point | 14.19 °C (estimate) | [4] |

| Density | 0.838 g/mL at 20 °C | [4] |

| Solubility in Water | 90.1 g/L | [4] |

| Refractive Index (n20/D) | 1.424 | [3] |

| Flash Point | 28 °C (closed cup) | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

| Parameter | Value |

| Frequency | 90 MHz |

| Solvent | CDCl₃ |

| Shifts (ppm) | δ 5.99-5.69 (m, 1H, -CH=CH₂), 5.32-5.03 (m, 2H, -CH=CH₂), 4.07 (q, 1H, -CH(OH)-), 2.02 (s, 1H, -OH), 1.64 (p, 2H, -CH₂CH₃), 0.93 (t, 3H, -CH₂CH₃) |

Source: PubChem CID 12020[2]

¹³C NMR Spectroscopy

| Parameter | Value |

| Frequency | 25.16 MHz |

| Solvent | CDCl₃ |

| Shifts (ppm) | δ 141.21 (-CH=CH₂), 114.59 (-CH=CH₂), 74.48 (-CH(OH)-), 29.90 (-CH₂CH₃), 9.66 (-CH₂CH₃) |

Source: PubChem CID 12020[2]

Mass Spectrometry (GC-MS)

| Parameter | Value |

| Ionization | EI-B |

| Major Fragments (m/z) | 57.0 (100.0), 55.0 (99.99), 56.0 (90.97), 68.0 (88.43), 41.0 (69.97), 29.0 (67.44) |

Source: PubChem CID 12020, HMDB[2][5]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound by the reaction of propanal with vinylmagnesium bromide.

Materials:

-

Propanal

-

Vinylmagnesium bromide solution (1.0 M in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Grignard Reagent: Add vinylmagnesium bromide solution (1.1 equivalents) to the reaction flask and cool to 0 °C in an ice bath.

-

Addition of Aldehyde: Dissolve propanal (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the propanal solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 114-115 °C.

Expected Yield: 40-70% Expected Purity (after distillation): >98% (as determined by GC analysis)[6]

Characterization

The purified this compound can be characterized using the spectroscopic methods detailed in Section 3 (¹H NMR, ¹³C NMR, and GC-MS) to confirm its identity and purity.

Visualizations

Experimental Workflow

Caption: Synthesis and Characterization Workflow for this compound.

Biological Context of this compound

Caption: Known Biological Roles and Metabolic Fate of this compound.

Biological Activity and Relevance

This compound is a naturally occurring volatile organic compound found in a variety of plants and foods, including tea (Camellia sinensis) and perilla (Perilla frutescens).[2] Its biological relevance is primarily understood in the context of plant biology and entomology.

-

Plant Defense: Similar to other green leaf volatiles, this compound is released by plants in response to mechanical damage or herbivory. These compounds can act as signaling molecules in plant defense, either directly deterring herbivores or attracting their natural predators.

-

Metabolism: In organisms such as Drosophila melanogaster, this compound is known to be detoxified by alcohol dehydrogenase (ADH), which oxidizes it to 1-penten-3-one. This metabolic pathway is a common mechanism for the detoxification of secondary alcohols.

To date, there is no significant body of research implicating this compound in specific signaling pathways within human cells that would make it a direct target for drug development. Its primary relevance to the pharmaceutical industry is as a potential starting material or intermediate in the synthesis of more complex bioactive molecules.

Safety and Handling

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized secondary alcohol with established chemical and physical properties. Its synthesis via the Grignard reaction is a reliable method for its preparation in a laboratory setting. While it plays a role in the biological world as a plant volatile and can be metabolized by alcohol dehydrogenase, its direct application in drug development as a signaling molecule has not been established. Its utility for researchers and scientists primarily lies in its application as a fragrance and flavor compound and as a versatile building block for organic synthesis.

References

An In-Depth Technical Guide to 1-Penten-3-ol (CAS: 616-25-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Penten-3-ol (CAS: 616-25-1), a versatile secondary allylic alcohol. It details the compound's chemical and physical properties, critical safety information, and characteristic spectral data. Furthermore, this document outlines detailed experimental protocols for its synthesis via Grignard reaction and subsequent functional group transformations, including oxidation, esterification, and etherification. The guide is designed to be a practical resource for laboratory researchers and professionals in the fields of chemical synthesis and drug development, offering structured data for easy reference and clear methodologies for practical application.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a distinctive odor.[1] As an unsaturated alcohol, its bifunctionality, comprising a hydroxyl group and a carbon-carbon double bond, makes it a valuable intermediate in organic synthesis.[2][3] It is found naturally in a variety of foods and beverages, including bananas, oranges, and tea, and is used as a flavoring and fragrance agent.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 616-25-1 | [1][4][6] |

| Molecular Formula | C₅H₁₀O | [1][7][8] |

| Molecular Weight | 86.13 g/mol | [7][8][9] |

| Appearance | Colorless to light yellow liquid | [4][6][10] |

| Odor | Powerful, mild grassy-green, fruity, horseradish-like | [4][6] |

| Boiling Point | 114-115 °C (at 760 mmHg) | [4][9] |

| Melting Point | 14.19 °C (estimate) | [4][11] |

| Density | 0.838 g/mL at 20 °C; 0.839 g/mL at 25 °C | [4][5] |

| Refractive Index (n²⁰/D) | 1.424 | [4][9] |

| Water Solubility | 90.1 g/L (Slightly soluble) | [4][6] |

| LogP | 1.05 | [4] |

| pKa | 14.49 ± 0.20 (Predicted) | [4][6] |

| SMILES | CCC(O)C=C | [1][7][9] |

| InChI Key | VHVMXWZXFBOANQ-UHFFFAOYSA-N | [1][8][9] |

Safety and Handling

This compound is a flammable liquid and vapor.[6][9] Appropriate safety precautions must be taken during its handling and storage. It should be kept away from heat, sparks, open flames, and other ignition sources.[12] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[9][12]

Table 2: GHS Hazard and Precautionary Statements for this compound

| Category | Code | Statement | Reference(s) |

| Hazard Class | Flammable liquids | H226 | Flammable liquid and vapor |

| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [6][12] |

| P233 | Keep container tightly closed. | [6][12] | |

| P240 | Ground/bond container and receiving equipment. | [13] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [12][13] | |

| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [12][13] |

| P370+P378 | In case of fire: Use CO₂, dry chemical, or foam for extinction. | [12] | |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool. | [12][13] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [12][13] |

| Flash Point | 28 °C (82.4 °F) - closed cup | [9][11] |

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques. The following table summarizes key spectral data.

Table 3: Spectral Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (90 MHz, CDCl₃) | Shifts (ppm): 0.93 (t, 3H), 1.49 (m, 2H), 2.02 (br s, 1H, -OH), 4.04 (q, 1H), 5.11 (m, 2H), 5.80 (m, 1H) | [7] |

| ¹³C NMR (25.16 MHz, CDCl₃) | Shifts (ppm): 9.66, 29.90, 74.48, 114.59, 141.21 | [7] |

| Infrared (IR) | Data available in NIST Chemistry WebBook | [8] |

| Mass Spectrometry (MS) | Data available in NIST Chemistry WebBook | [8][14] |

| Ionization Energy | 9.40 ± 0.05 eV (EI) | [15] |

Experimental Protocols

The dual functionality of this compound allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis.[2] Key reactions include its synthesis, oxidation to the corresponding ketone, and conversion of the hydroxyl group to esters and ethers.

Synthesis of this compound via Grignard Reaction

A common and efficient method for the synthesis of this compound is the Grignard reaction between propanal and vinylmagnesium bromide.

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Materials:

-

Propanal

-

Vinylmagnesium bromide solution (1.0 M in THF)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen or Argon gas supply

-

Flame-dried, three-necked round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Grignard Reagent: Charge the flask with vinylmagnesium bromide solution (1.1 equivalents) and cool to 0 °C in an ice bath.

-

Aldehyde Addition: Dissolve propanal (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the propanal solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature below 10 °C.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Drying and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation, collecting the fraction boiling at 114-115 °C.[1]

Key Reactions of this compound

The presence of both a hydroxyl group and a double bond allows for selective transformations.

Caption: Common reaction pathways of this compound.

4.2.1 Oxidation to 1-Penten-3-one

The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 1-penten-3-one, using mild oxidizing agents like Pyridinium Chlorochromate (PCC).

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Celite® or Florisil®

Procedure:

-

Setup: In a round-bottom flask under a nitrogen atmosphere, suspend PCC (1.5 equivalents) in anhydrous dichloromethane.

-

Addition: Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension at room temperature.

-

Reaction: Stir the mixture for 2-4 hours, monitoring the reaction by TLC. The mixture will turn into a dark, tarry solid.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the solid residue through a pad of Celite® or Florisil®, washing the pad thoroughly with additional diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-penten-3-one.

4.2.2 Esterification to 1-Penten-3-yl acetate

The hydroxyl group can be readily converted to an ester, for example, by reaction with acetic anhydride (B1165640).

Materials:

-

This compound

-

Acetic anhydride (Ac₂O)

-

Pyridine or a catalytic amount of DMAP

-

Diethyl ether

-

1 M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in pyridine or an inert solvent like dichloromethane. Cool the solution to 0 °C.

-

Addition: Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates the consumption of the starting material.

-

Work-up: Dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl solution (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-Penten-3-yl acetate, which can be further purified by distillation if necessary.

4.2.3 Williamson Ether Synthesis to 3-Methoxy-1-pentene

The Williamson ether synthesis provides a route to form an ether from the alcohol.

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Alkoxide Formation: To a flame-dried flask under nitrogen, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C.

-

Alcohol Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

-

Alkyl Halide Addition: Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude ether by distillation.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in organic synthesis. Its dual functionality as a secondary alcohol and an alkene allows for a diverse range of chemical transformations. The data and protocols presented in this guide offer a foundational resource for researchers and professionals, facilitating the effective use of this compound in the development of new chemical entities and pharmaceuticals. Careful adherence to safety protocols is essential when working with this flammable compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. Khan Academy [khanacademy.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Solved 1-chloro-2-pentene undergoes hydrolysis in warm water | Chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. Solved H20 CH2CH CHCH2CH3 CI он он 1-chloro-2-pentene | Chegg.com [chegg.com]

- 15. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-Penten-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Penten-3-ol, a secondary alcohol with applications as a flavoring agent and fragrance ingredient.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for spectral interpretation and compound identification.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 90 MHz[1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 5.69 - 6.06 | m | H-2 (CH) |

| 5.03 - 5.32 | m | H-1 (=CH₂) |

| 3.90 - 4.14 | m | H-3 (CH-OH) |

| 2.02 | s | -OH |

| 1.41 - 1.73 | m | H-4 (-CH₂-) |

| 0.83 - 1.01 | t | H-5 (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

| Chemical Shift (ppm) | Assignment |

| 141.21 | C-2 |

| 114.59 | C-1 |

| 74.48 | C-3 |

| 29.90 | C-4 |

| 9.66 | C-5 |

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3360 | O-H stretch (broad) |

| ~3080 | =C-H stretch |

| ~2960 | C-H stretch (aliphatic) |

| ~1645 | C=C stretch |

| ~1460 | C-H bend |

| ~1015 | C-O stretch |

| ~920 | =C-H bend (out-of-plane) |

Table 4: Mass Spectrometry (Electron Ionization) Data for this compound

Ionization Energy: 70 eV[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 57 | 100.0 | [C₃H₅O]⁺ |

| 55 | 99.99 | [C₄H₇]⁺ |

| 41 | 64.94 | [C₃H₅]⁺ |

| 29 | 67.44 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 90 MHz for protons.

-

¹H NMR Acquisition Parameters :

-

A standard pulse sequence is used.

-

The spectral width is set to encompass the expected chemical shift range for all protons.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters :

-

A proton-decoupled pulse sequence is utilized to simplify the spectrum.

-

The spectral width is set to cover the chemical shift range for all carbon atoms.

-

A greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final frequency-domain spectrum. Chemical shifts are referenced to the residual solvent peak of CDCl₃.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition :

-

A background spectrum of the empty sample holder (or clean KBr/NaCl plates) is recorded.

-

The prepared sample is placed in the instrument's sample compartment.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization : Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : An electron multiplier or similar detector records the abundance of each fragment at its specific m/z value.

-

Data Processing : The output is a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Data Correlation

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow of spectroscopic analysis for this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Penten-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 1-Penten-3-ol, specifically its boiling point and density. The information herein is compiled for professionals in research and development who require precise data and an understanding of the methodologies for its determination.

Core Physical Properties of this compound

This compound, also known as ethyl vinyl carbinol, is an organic compound with the chemical formula C₅H₁₀O. It is recognized for its characteristic mild, grassy-green odor and is found naturally in various plants and foods, including soya, bananas, and tea. Its physical properties are crucial for its application as a flavoring and fragrance agent, as well as for its use in chemical synthesis.

Quantitative Data Summary

The physical properties of this compound have been determined through standardized laboratory procedures. The following table summarizes the key quantitative data for its boiling point and density.

| Physical Property | Value | Conditions |

| Boiling Point | 114-115 °C | At standard atmospheric pressure (760 mmHg)[1][2][3][4][5][6][7] |

| Density | 0.838 g/mL | At 20 °C[1][3][4][5][7] |

| 0.839 g/mL | At 25 °C[1][3][4][5][7] |

Experimental Protocols

The determination of the physical properties of a liquid organic compound such as this compound requires precise and standardized experimental methodologies. Below are detailed protocols for the determination of boiling point and density.

Boiling Point Determination via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for determining the boiling point of a macroscopic sample is through simple distillation.[1][8]

Apparatus:

-

Round-bottom flask

-

Heating mantle or sand bath

-

Distillation head (still head)

-

Thermometer (with appropriate temperature range)

-

Condenser

-

Receiving flask

-

Boiling chips or a magnetic stir bar

-

Clamps and stands

Procedure:

-

Assembly: The distillation apparatus is assembled on a laboratory stand. The round-bottom flask, containing approximately 10-15 mL of this compound and a few boiling chips, is placed in the heating mantle. The distillation head is fitted to the flask, and the thermometer is inserted through the top, ensuring the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. The condenser is attached to the side arm and connected to a water source (cool water in at the bottom, out at the top). The receiving flask is placed at the end of the condenser.

-

Heating: The heating mantle is turned on, and the liquid is heated to a gentle boil.

-

Equilibrium and Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature reading on the thermometer will rise and then stabilize. This stable temperature, observed when the vapor is continuously condensing and dripping into the condenser, is recorded as the boiling point of the liquid.[9] It is crucial that the thermometer bulb is positioned correctly to measure the temperature of the vapor that is in equilibrium with the boiling liquid.[8]

-

Data Recording: The ambient atmospheric pressure should be recorded, as boiling point is pressure-dependent. The observed boiling point can be corrected to standard pressure if necessary.

Density Determination using a Pycnometer

Density is the mass of a substance per unit volume. A pycnometer, or specific gravity bottle, is a piece of laboratory glassware designed to provide a highly accurate measurement of the volume of a liquid, which is then used to determine its density.[4][6][10]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

-

Analytical balance (accurate to at least 0.001 g)

-

Constant temperature water bath

-

The liquid sample (this compound)

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

Cleaning and Drying: The pycnometer is thoroughly cleaned with distilled water, then rinsed with acetone, and dried completely.

-

Mass of Empty Pycnometer: The mass of the clean, dry, and empty pycnometer (m_pyc) is accurately measured using an analytical balance.

-

Calibration with Distilled Water: The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., at 20 °C) until it reaches thermal equilibrium. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away. The pycnometer, filled with water, is then weighed to determine its mass (m_pyc+water).

-

Volume Calculation: The mass of the water is calculated (m_water = m_pyc+water - m_pyc). The volume of the pycnometer (V_pyc) at the specific temperature is determined using the known density of water (ρ_water) at that temperature: V_pyc = m_water / ρ_water.

-

Measurement with this compound: The pycnometer is emptied, dried, and then filled with this compound. The same procedure of thermal equilibration in the water bath and weighing is followed to obtain the mass of the pycnometer filled with the sample (m_pyc+sample).

-

Density Calculation: The mass of the this compound sample is calculated (m_sample = m_pyc+sample - m_pyc). The density of the this compound (ρ_sample) is then calculated by dividing its mass by the calibrated volume of the pycnometer: ρ_sample = m_sample / V_pyc.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

References

- 1. vernier.com [vernier.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. fpharm.uniba.sk [fpharm.uniba.sk]

- 5. youtube.com [youtube.com]

- 6. che.utah.edu [che.utah.edu]

- 7. scribd.com [scribd.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. fiveable.me [fiveable.me]

1-Penten-3-ol molecular weight and formula

An In-depth Technical Guide to 1-Penten-3-ol: Molecular Weight and Formula

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This technical guide provides a focused overview of the molecular formula and molecular weight of this compound, a key organic compound.

Quantitative Data Summary

The molecular formula and molecular weight of this compound are fundamental parameters for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling. The data is summarized in the table below for clarity and ease of comparison.

| Property | Value | Citations |

| Molecular Formula | C₅H₁₀O | [1][2][3][4][5] |

| Molecular Weight | 86.13 g/mol | [1][2][5][6][7][8][9] |

| Alternate Molecular Weight | 86.1323 g/mol | [3][4] |

Compound Identification

This compound is also known by several synonyms, including Ethyl vinyl carbinol.[1][3][6][7] Its unique chemical structure is defined by a five-carbon chain containing a double bond between the first and second carbon atoms and a hydroxyl group on the third carbon.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its molecular formula and subsequently to its calculated molecular weight.

Caption: Relationship between compound name, formula, and molecular weight.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 616-25-1 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C5H10O | CID 12020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (CAS 616-25-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 1-戊烯-3-醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound 99 616-25-1 [sigmaaldrich.com]

- 9. (R)-1-Pentene-3-ol | C5H10O | CID 6994331 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 1-Penten-3-ol from 1-chloro-2-pentene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-penten-3-ol from 1-chloro-2-pentene (B8739790). The core of this transformation lies in the nucleophilic substitution of the allylic chloride. This document outlines the theoretical underpinnings of the reaction, including the competing SN1 and SN2 mechanistic pathways and the inevitable allylic rearrangement that leads to the formation of a product mixture. Detailed, generalized experimental protocols for conducting the hydrolysis under conditions that can favor either mechanism are presented. Furthermore, this guide includes a thorough characterization of the starting material and the desired product, supported by spectroscopic data. Quantitative data on product distribution under varying reaction conditions are summarized to aid in reaction optimization. Finally, purification techniques for the separation of the isomeric alcohol products are discussed. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable chiral building block in organic synthesis, finding applications in the preparation of pharmaceuticals and fine chemicals. Its synthesis from the readily available starting material, 1-chloro-2-pentene, presents a classic example of nucleophilic substitution at an allylic position. This reaction is of significant academic and practical interest due to the competition between SN1 and SN2 reaction mechanisms and the concurrent allylic rearrangement, which typically yields a mixture of two isomeric products: this compound and 2-penten-1-ol.

The hydrolysis of 1-chloro-2-pentene can be directed towards a desired product by carefully selecting the reaction conditions, such as the nucleophile, solvent, and temperature. Understanding the interplay of these factors is crucial for optimizing the yield of this compound. This guide aims to provide a detailed exploration of this synthesis, offering both theoretical insights and practical, albeit generalized, experimental procedures.

Reaction Mechanism and Stereochemistry

The synthesis of this compound from 1-chloro-2-pentene is a nucleophilic substitution reaction that can proceed through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The choice of reaction pathway is heavily influenced by the reaction conditions.

SN1 Pathway

The SN1 mechanism is a two-step process. In the first, rate-determining step, the leaving group (chloride ion) departs, forming a resonance-stabilized allylic carbocation. This carbocation has two resonance contributors, with the positive charge delocalized over carbon 1 and carbon 3.

In the second step, the nucleophile (e.g., a water molecule) can attack either of the electrophilic carbon centers. Attack at carbon 3 yields the desired product, this compound, while attack at carbon 1 results in the formation of the isomeric 2-penten-1-ol. The hydrolysis of 1-chloro-2-pentene in warm water is known to produce a mixture of these two alcohols.[1][2][3] Due to the stability offered by the resonance structures of the carbocation intermediate, the formation of 2-penten-1-ol is often favored.[1]

SN2 Pathway

The SN2 mechanism is a one-step, concerted process where the nucleophile attacks the substrate at the same time as the leaving group departs. In the case of 1-chloro-2-pentene, a strong nucleophile, such as the hydroxide (B78521) ion (OH⁻), can directly attack the carbon atom bearing the chlorine atom (carbon 1). This direct substitution would lead to the formation of 2-penten-1-ol.

However, a variation of this mechanism, known as the SN2' reaction, can also occur. In an SN2' reaction, the nucleophile attacks the carbon atom at the opposite end of the double bond (carbon 3), leading to a concerted rearrangement of the double bond and expulsion of the leaving group. This pathway directly yields this compound.

The following diagram illustrates the competing SN1 and SN2/SN2' pathways:

Experimental Protocols

Materials and Equipment

-

1-chloro-2-pentene

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Distilled water

-

Diethyl ether or Dichloromethane (B109758) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Heating mantle with a magnetic stirrer

-

Standard laboratory glassware

-

Rotary evaporator

-

Fractional distillation apparatus

Protocol 1: Hydrolysis with Sodium Hydroxide (Favoring SN2/SN2')

This protocol utilizes a strong nucleophile (hydroxide) to favor the bimolecular substitution pathway.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known amount of 1-chloro-2-pentene in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or acetone (B3395972) to ensure miscibility).

-

Reagent Addition: Slowly add a stoichiometric equivalent of a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) to the stirring solution at room temperature.

-

Reaction: Gently heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and maintain it for a period of 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of this compound and 2-penten-1-ol, can be purified by fractional distillation.[4][5][6][7]

Protocol 2: Hydrolysis with Sodium Carbonate (Favoring SN1)

This protocol uses a weaker base and nucleophile in a more polar solvent system to favor the unimolecular substitution pathway.

-

Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, add a solution of 1-chloro-2-pentene in a mixture of water and a polar protic co-solvent (e.g., ethanol).

-

Reagent Addition: Add a slight excess of sodium carbonate to the solution to neutralize the HCl formed during the reaction.

-

Reaction: Heat the reaction mixture to a higher temperature (e.g., 70-90 °C) and reflux for 4-8 hours. Monitor the reaction progress by TLC or GC.

-

Work-up and Purification: Follow the same work-up, drying, concentration, and purification steps as described in Protocol 1.

The following diagram outlines a general experimental workflow for this synthesis:

Data Presentation

The ratio of this compound to 2-penten-1-ol in the product mixture is highly dependent on the reaction conditions. The following table summarizes expected trends in product distribution based on the chosen reaction pathway. Actual yields would need to be determined experimentally.

| Condition | Expected Dominant Mechanism | Predicted Major Product | Predicted Minor Product |

| Dilute NaOH, moderate temp. | SN2/SN2' | 2-penten-1-ol / this compound | This compound / 2-penten-1-ol |

| Na₂CO₃, higher temp., polar protic solvent | SN1 | 2-penten-1-ol | This compound |

| Warm water (no added base) | SN1 | 2-penten-1-ol | This compound |

Characterization

1-chloro-2-pentene (Starting Material)

-

Molecular Formula: C₅H₉Cl

-

Molecular Weight: 104.58 g/mol [8]

-

Appearance: Colorless liquid

-

¹³C NMR (CDCl₃): Spectroscopic data for 1-chloro-2-pentene can be found in the PubChem database.[8]

This compound (Product)

-

Molecular Formula: C₅H₁₀O

-

Molecular Weight: 86.13 g/mol

-

Appearance: Colorless liquid[9]

-

Boiling Point: 115-116 °C

-

Density: 0.838 g/mL at 25 °C[9]

-

¹H NMR (CDCl₃, 300 MHz): δ 5.85 (ddd, 1H), 5.20 (dt, 1H), 5.08 (dt, 1H), 4.05 (q, 1H), 2.15 (s, 1H), 1.62 (m, 2H), 0.92 (t, 3H).

-

¹³C NMR (CDCl₃, 75 MHz): δ 141.5, 114.5, 74.5, 30.0, 9.8.

-

IR (neat): 3360 (br, O-H), 3080, 2965, 2930, 1645 (C=C), 1460, 1010, 920 cm⁻¹.

-

Mass Spectrum (EI): m/z (%) 86 (M⁺, 5), 57 (100), 43 (40), 41 (35), 39 (30), 29 (80), 27 (50).

Purification

The primary challenge in the purification of this compound from this reaction is its separation from the isomeric by-product, 2-penten-1-ol. Due to their similar molecular weights and likely close boiling points, fractional distillation is the recommended method of purification.[4][5][6][7] A distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) should be used for optimal separation. The progress of the distillation should be monitored by collecting small fractions and analyzing them by gas chromatography (GC) to determine the composition of each fraction.[10]

Conclusion

The synthesis of this compound from 1-chloro-2-pentene is a fundamentally important reaction that serves as an excellent case study in the principles of nucleophilic substitution and allylic rearrangements. While the formation of an isomeric mixture is a common outcome, a degree of control over the product distribution can be achieved by a judicious choice of reaction conditions. The generalized protocols and characterization data provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis. Further experimental work is encouraged to determine the precise yields and product ratios under various conditions to optimize this transformation for specific applications.

References

- 1. brainly.com [brainly.com]

- 2. Solved H20 CH2CH CHCH2CH3 CI он он 1-chloro-2-pentene | Chegg.com [chegg.com]

- 3. Solved 1-chloro-2-pentene undergoes hydrolysis in warm water | Chegg.com [chegg.com]

- 4. Purification [chem.rochester.edu]

- 5. How To [chem.rochester.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fractional distillation - Wikipedia [en.wikipedia.org]

- 8. 1-Chloropent-2-ene | C5H9Cl | CID 642169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 616-25-1 [thegoodscentscompany.com]

- 10. Gas chromatography of Alcohols [delloyd.50megs.com]

The Ubiquitous Presence of 1-Penten-3-ol in the Plant Kingdom and Food Matrix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Penten-3-ol, a volatile organic compound with a characteristic green, slightly pungent aroma, is a naturally occurring secondary metabolite found in a wide array of plant species and food products. Its presence contributes significantly to the flavor and aroma profiles of many fruits, vegetables, and beverages. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its quantitative distribution, biosynthetic pathways, and the analytical methodologies employed for its characterization. This document is intended to serve as a comprehensive resource for researchers in the fields of phytochemistry, food science, and natural product chemistry.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile constituent in a diverse range of plants and food items. Its concentration can vary significantly depending on the species, cultivar, maturity, and processing methods. The following table summarizes the quantitative data available in the scientific literature for the concentration of this compound in various natural sources.

| Plant/Food Source | Cultivar/Variety | Concentration | Analytical Method | Reference(s) |

| Asparagus (Asparagus officinalis) | Green & White Spears | More abundant in upper parts | HS-SPME-GC-MS | [1][2] |

| Jinggang Red | Highest among tested cultivars | GC-IMS | ||

| Multiple Genotypes | Major volatile compound | GC-MS | [1] | |

| Tea (Camellia sinensis) | Green Tea (Choongjak) | Relative Conc. (%): 100 | HS-SPME-GC-MS | [3] |

| Green Tea (Various) | Identified as a major constituent | GC-MS | [4] | |

| Oolong Tea | Increased after panning | HS-SPME-GC-FID | ||

| Black, Green, White, Yellow | Detected in all types | GC-IMS | [5] | |

| Raspberry (Rubus idaeus) | Tulameen | Higher concentration than other cultivars | HS-SPME-GC-MS | [6] |

| Various Cultivars | Quantification limit of 1 µg/kg | SBSE-GC-MS | [7][8] | |

| Soybean (Glycine max) | N/A | 2.87 ± 0.06 (unit not specified) | Not Specified | [9] |

| Barley (Hordeum vulgare) | N/A | 3.75 ± 0.02 (unit not specified) | Not Specified | [9] |

| Oat (Avena sativa) | N/A | 1.60 ± 0.01 (unit not specified) | Not Specified | [9] |

Note: Direct comparison of concentrations across different studies may be challenging due to variations in analytical methods, units of measurement, and sample preparation. nd indicates that the compound was not detected.

Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway

The primary biosynthetic route for this compound in plants is the lipoxygenase (LOX) pathway, which involves the oxidative degradation of polyunsaturated fatty acids, primarily α-linolenic acid. This pathway is typically initiated in response to tissue damage.

The key enzymatic steps are as follows:

-

Lipase Activity: Upon cell disruption, lipases hydrolyze triacylglycerols to release free fatty acids, including α-linolenic acid.

-

Lipoxygenase (LOX) Action: LOX enzymes catalyze the dioxygenation of α-linolenic acid to form 13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT).

-

Hydroperoxide Lyase (HPL) Cleavage: The unstable 13-HPOT is then cleaved by a specific hydroperoxide lyase (HPL), which results in the formation of a C5-aldehyde and a C13-oxo-acid.

-

Reduction to this compound: The resulting C5-aldehyde can then be reduced by alcohol dehydrogenase (ADH) to form this compound.

Experimental Protocols: Quantification of this compound

The analysis of volatile compounds like this compound from complex matrices such as plant tissues and food products typically involves a sample preparation step to isolate and concentrate the analytes, followed by chromatographic separation and detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.

Representative HS-SPME-GC-MS Protocol

This protocol is a composite of methodologies reported in the literature for the analysis of volatile compounds in plant and food matrices.[1][10][11][12][13] Optimization of specific parameters may be required for different sample types.

1. Sample Preparation:

-

Accurately weigh a representative amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

For solid samples, the addition of a saturated salt solution (e.g., NaCl) can be used to increase the vapor pressure of the analytes.

-

An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be added for accurate quantification.

2. HS-SPME Conditions:

-

Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile compounds.

-

Incubation/Equilibration: Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 min) with agitation to allow the volatiles to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 min) at the same temperature to allow adsorption of the analytes.

3. GC-MS Conditions:

-

Desorption: Thermally desorb the analytes from the SPME fiber in the GC injection port at a high temperature (e.g., 250 °C) for a short duration (e.g., 2-5 min) in splitless mode.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the analytes. A typical program might be:

-

Initial temperature: 40 °C, hold for 2 min.

-

Ramp to 150 °C at 5 °C/min.

-

Ramp to 250 °C at 10 °C/min, hold for 5 min.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for identification of unknown compounds and Selected Ion Monitoring (SIM) mode for targeted quantification of this compound for enhanced sensitivity and selectivity.

-

Mass Range: m/z 40-350.

-

4. Quantification:

-

Create a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

Role in Signaling Pathways

The role of this compound in plant signaling pathways is an emerging area of research. As a product of the lipoxygenase pathway, which is a key pathway in plant defense responses, it is plausible that this compound may act as a signaling molecule. Some studies suggest that C5 volatiles, including this compound, can induce defense-related genes and contribute to a plant's resistance against pathogens and herbivores.[14] However, the specific receptors and downstream signaling cascades activated by this compound are yet to be fully elucidated. Further research is needed to unravel the precise role of this compound in the complex network of plant defense signaling.

Conclusion

This compound is a widespread natural product that plays a significant role in the chemical ecology of plants and the sensory properties of many foods. This guide has provided a consolidated overview of its natural occurrence, biosynthetic origins, and analytical determination. The provided quantitative data and experimental protocols offer a valuable resource for researchers investigating this compound. Future research should focus on elucidating the specific signaling functions of this compound in plant-environment interactions and further refining quantitative analytical methods to enable more accurate comparisons across different studies and matrices.

References

- 1. VOLATILE COMPOUNDS IN ASPARAGUS OFFICINALIS L. | International Society for Horticultural Science [ishs.org]

- 2. Metabolomics Reveals Heterogeneity in the Chemical Composition of Green and White Spears of Asparagus (A. officinalis) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volatile and non-volatile compounds in green tea affected in harvesting time and their correlation to consumer preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Variation of major volatile constituents in various green teas from Southeast Asia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Exploring Genotype-by-Environment Interactions of Chemical Composition of Raspberry by Using a Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Volatile composition in raspberry cultivars grown in the Pacific Northwest determined by stir bar sorptive extraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a HS-SPME-GC/MS protocol assisted by chemometric tools to study herbivore-induced volatiles in Myrcia splendens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. gcms.cz [gcms.cz]

- 14. The Synthesis of Pentyl Leaf Volatiles and Their Role in Resistance to Anthracnose Leaf Blight - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 1-Penten-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1-penten-3-ol, with a focus on its enantiomers, (R)-1-penten-3-ol and (S)-1-penten-3-ol. This document details the synthesis of the racemic mixture, its resolution into individual enantiomers, and discusses the importance of stereochemistry in the context of biological activity, which is of particular relevance to drug development.

Introduction to this compound and its Stereoisomerism

This compound is a secondary allylic alcohol with the chemical formula C₅H₁₀O.[1][2] Its structure contains a chiral center at the carbon atom bearing the hydroxyl group (C3). Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-1-penten-3-ol and (S)-1-penten-3-ol. These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index, but they differ in their interaction with plane-polarized light and their biological activities.[2][3] The differential biological effects of enantiomers are a critical consideration in pharmacology and drug development, as one enantiomer may exhibit therapeutic effects while the other could be inactive or even harmful.[4]

Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₅H₁₀O | [1][6] |

| Molecular Weight | 86.13 g/mol | [1][6] |

| CAS Number (Racemate) | 616-25-1 | [1] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 114-115 °C | [3] |

| Density | 0.838 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.424 | [3] |

| Specific Rotation ([α]D) of (R)-1-Penten-3-ol | Data not available | |

| Specific Rotation ([α]D) of (S)-1-Penten-3-ol | Data not available |

Synthesis of Racemic this compound

Racemic this compound can be synthesized via a Grignard reaction. This involves the nucleophilic addition of a vinylmagnesium bromide Grignard reagent to propanal. The subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.

Experimental Protocol: Grignard Synthesis of (±)-1-Penten-3-ol

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Propanal

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for inert atmosphere reactions (oven-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Vinylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add anhydrous THF to cover the magnesium. Add a small amount of vinyl bromide to initiate the reaction. Once the reaction begins, add the remaining vinyl bromide dissolved in anhydrous THF dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

Grignard Reaction: Cool the freshly prepared vinylmagnesium bromide solution in an ice bath. Add a solution of propanal in anhydrous THF dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate inorganic salts.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield racemic this compound.

Caption: Workflow for the Grignard synthesis of racemic this compound.

Enantioselective Resolution

The separation of the racemic mixture of this compound into its individual enantiomers can be achieved through enzymatic kinetic resolution. This technique utilizes the stereoselectivity of an enzyme, typically a lipase (B570770), to preferentially acylate one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. Lipase B from Candida antarctica (often immobilized as Novozym 435) is a highly effective biocatalyst for the resolution of secondary alcohols.[8][9][10]

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1-Penten-3-ol

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Vinyl acetate (B1210297) (acyl donor)

-

Anhydrous organic solvent (e.g., hexane (B92381) or tert-butyl methyl ether)

-

Stirred reaction vessel with temperature control

-

Analytical equipment for monitoring enantiomeric excess (e.g., chiral gas chromatography)

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, dissolve racemic this compound in the anhydrous organic solvent. Add vinyl acetate as the acylating agent.

-

Enzymatic Reaction: Add the immobilized lipase to the solution and stir the mixture at a controlled temperature (e.g., room temperature to 40 °C).

-

Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining alcohol and the formed ester using chiral GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric purity for both the unreacted alcohol and the acylated product.

-

Workup and Separation: Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused). The filtrate contains the unreacted enantiomer of this compound and the acylated enantiomer.

-

Purification: Separate the unreacted alcohol from the ester by column chromatography. The acylated enantiomer can then be hydrolyzed (e.g., using a base like sodium hydroxide) to yield the other enantiomer of this compound, which is then purified.

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Biological Significance and Implications for Drug Development

While specific pharmacological data for the enantiomers of this compound are not extensively documented in publicly available literature, the principles of stereochemistry in drug action are well-established. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, can lead to significant differences in their pharmacological and toxicological profiles.

For instance, studies on the structurally similar compound, 1-octen-3-ol (B46169), have shown that its enantiomers exhibit different biological activities. The (R)-(-)-enantiomer of 1-octen-3-ol has a greater effect on the gene expression of the fungus Penicillium chrysogenum compared to the (S)-(+)-enantiomer.[11] This demonstrates that even in relatively simple organisms, there is a clear enantioselective recognition of chiral molecules, leading to distinct downstream biological effects.

For drug development professionals, these findings underscore the importance of evaluating the biological activity of individual stereoisomers of any chiral compound of interest. The synthesis and separation of the enantiomers of this compound are crucial first steps in exploring their potential as pharmaceutical building blocks or as active pharmaceutical ingredients themselves. Future research should focus on elucidating the specific biological targets and signaling pathways modulated by (R)- and (S)-1-penten-3-ol to fully understand their therapeutic potential and toxicological profiles.

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of this compound, including experimental protocols for the synthesis of the racemic mixture and a well-established method for its enzymatic kinetic resolution. The importance of stereochemistry in the context of biological activity has been highlighted, emphasizing the need for the characterization of individual enantiomers in drug discovery and development. While quantitative data on the specific optical rotation and enantiomer-specific biological activities of this compound are currently limited, the methodologies presented here provide a solid foundation for further research into these important chiral molecules.

References

- 1. This compound | C5H10O | CID 12020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB008240) - FooDB [foodb.ca]

- 3. This compound, 616-25-1 [thegoodscentscompany.com]

- 4. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. (R)-1-Pentene-3-ol | C5H10O | CID 6994331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. deascal.com [deascal.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Influence of R and S enantiomers of 1-octen-3-ol on gene expression of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Data for 1-Penten-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1-Penten-3-ol (CAS RN: 616-25-1). Due to the limited availability of direct experimental data for this compound, this document presents both reported experimental values and outlines methodologies for the theoretical estimation of key thermochemical properties. This guide is intended to serve as a valuable resource for professionals in research and development who require thermochemical data for process design, safety analysis, and computational modeling.

Quantitative Thermochemical Data

Direct experimental thermochemical data for this compound is not extensively available in the public domain. The primary source of peer-reviewed experimental data is the National Institute of Standards and Technology (NIST) Chemistry WebBook. The available data primarily focuses on the enthalpy of vaporization at various temperatures and ionization energy.

Table 1: Experimental Thermochemical Data for this compound

| Property | Value | Temperature (K) | Method | Reference |

| Enthalpy of Vaporization (ΔvapH) | 49.9 ± 0.1 kJ/mol | 313 | C | Ulbig, P.; Klüppel, M.; et al. (1996)[1] |

| Enthalpy of Vaporization (ΔvapH) | 48.4 ± 0.1 kJ/mol | 328 | C | Ulbig, P.; Klüppel, M.; et al. (1996)[1] |